molecular formula C8H4BrF5O B2646354 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide CAS No. 2244078-00-8

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B2646354
CAS No.: 2244078-00-8
M. Wt: 291.015
InChI Key: LPSOPSVZWQORKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide ( 2244078-00-8) is a versatile fluorinated benzyl bromide intermediate prized in organic synthesis for its unique electronic properties. The molecule features a benzyl bromide functional group, which serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of the 2,3-difluoro-4-(trifluoromethoxy)benzyl moiety into more complex molecular architectures . The presence of multiple fluorine atoms and the trifluoromethoxy group on the aromatic ring significantly influences the compound's lipophilicity, metabolic stability, and bioavailability, making it a highly valuable scaffold in medicinal chemistry and agrochemical research . This compound is primarily used in the synthesis of pharmaceutical intermediates, particularly in the development of active ingredients for potential therapeutic areas, as well as in the creation of advanced agrochemicals such as herbicides and insecticides . Key Identifiers: • CAS Number: 2244078-00-8 • Molecular Formula: C 8 H 4 BrF 5 O • Molecular Weight: 291.01 g/mol • SMILES: FC(F)(F)OC1=CC=C(C(F)=C1F)CBr Handling & Safety: This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes or personal use. Please consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment (PPE) should be worn, and the material should be handled in a well-ventilated environment .

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSOPSVZWQORKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)toluene. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the benzyl position .

Industrial Production Methods

In an industrial setting, the production of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves several chemical reactions that utilize halogenation and trifluoromethoxylation techniques. These methods are crucial for creating compounds that can serve as intermediates in further chemical transformations.

  • Chemical Structure : The compound can be represented by the molecular formula C10H7BrF5OC_10H_7BrF_5O with a molecular weight of approximately 335.02 g/mol.
  • Synthesis Pathways : Common synthetic routes include the introduction of trifluoromethoxy groups into aromatic systems via electrophilic aromatic substitution and subsequent bromination to yield the desired bromide derivative.

Anticancer Activity

Research indicates that compounds similar to 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide may exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms involved include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.
  • Reactive Oxygen Species Generation : Increased levels of reactive oxygen species (ROS) within cells contribute to oxidative stress and subsequent cell death in cancerous tissues.

Neurological Effects

The compound has been noted for potential hypnotic effects, suggesting its application in treating sleep disorders. Animal model studies indicate sedative properties that may be beneficial for insomnia treatments.

Liquid Crystals and Electronic Materials

The unique electronic properties imparted by the trifluoromethoxy group make this compound valuable in the development of liquid crystal materials and electronic chemicals. Its ability to modify the electronic characteristics of polymers is particularly useful in creating advanced materials for displays and sensors .

Case Studies and Research Findings

Several studies have documented the synthesis and application of compounds related to 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide:

StudyFocusFindings
Synthesis MethodsDeveloped efficient pathways for synthesizing trifluoromethoxybenzene derivatives, highlighting the utility of trifluoromethoxylation techniques.
Biological ActivityInvestigated the anticancer potential through various assays, confirming significant inhibitory effects on cancer cell proliferation.
Material ScienceExplored applications in liquid crystal technology, demonstrating enhanced performance metrics due to fluorinated substituents.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural and physical properties of 2,3-difluoro-4-(trifluoromethoxy)benzyl bromide with three analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications
2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide C₈H₄BrF₅O 290.9 (calculated) 2-F, 3-F, 4-OCF₃, CH₂Br Likely liquid Pharmaceutical intermediates
4-(Trifluoromethoxy)benzyl bromide C₈H₆BrF₃O 255.03 4-OCF₃, CH₂Br Liquid (bp 82–84°C) Pretomanid synthesis
3-Chloro-4-(trifluoromethoxy)benzyl bromide C₈H₅BrClF₃O 288.48 3-Cl, 4-OCF₃, CH₂Br Solid (precipitate) Alkylation in drug discovery
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide C₈H₄BrCl₂F₃O 323.92 2-Cl, 6-Cl, 4-OCF₃, CH₂Br Liquid Agrochemical intermediates

Key Observations:

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution (e.g., with amines or thiols). Fluorine substituents (2,3-difluoro analog) further amplify this effect compared to chlorine .
  • Molecular Weight : The 2,3-difluoro derivative is lighter than its dichloro analog (323.92 vs. 290.9 g/mol), reflecting fluorine’s lower atomic mass.
  • Physical State : Chlorinated analogs (e.g., 3-chloro- and 2,6-dichloro-) tend to form solids or higher-boiling liquids due to stronger intermolecular forces, while fluorinated derivatives are more likely to remain liquids at room temperature .
Nucleophilic Substitution
  • 4-(Trifluoromethoxy)benzyl bromide : Used in the synthesis of pretomanid, a tuberculosis drug, via coupling with imidazole derivatives under basic conditions (K₂CO₃/DMF) .
  • 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide : Expected to exhibit faster reaction kinetics in SN2 reactions due to fluorine’s stronger electron-withdrawing effect compared to chlorine. This property is advantageous in constructing fluorinated bioactive molecules.
  • 3-Chloro-4-(trifluoromethoxy)benzyl bromide : Demonstrated in the synthesis of N-[3-chloro-4-(trifluoromethoxy)benzyl]benzamide derivatives via phthalimide substitution (80°C, DMF) .
Stability and Handling
  • Fluorinated Derivatives: Enhanced stability against hydrolysis compared to non-fluorinated benzyl bromides, attributed to reduced electron density at the benzylic carbon.
  • Chlorinated Analogs : May require stricter temperature control during reactions to avoid decomposition, as seen in the synthesis of imidazolium salts (e.g., heating at 100°C in aqueous methylamine) .

Pharmacological and Industrial Relevance

  • 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide : Fluorine’s metabolic stability and lipophilicity make this compound valuable in designing CNS-targeting drugs or pesticides.
  • 4-(Trifluoromethoxy)benzyl bromide : Critical in antitubercular agents (e.g., pretomanid), where the trifluoromethoxy group improves membrane permeability .
  • 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide : Used in agrochemicals, leveraging chlorine’s persistence for prolonged activity .

Biological Activity

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide is a halogenated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group with difluoro and trifluoromethoxy substituents. Its chemical formula is C9H6BrF5OC_9H_6BrF_5O, and it possesses distinct physicochemical properties that contribute to its biological activity.

The biological activity of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide primarily involves its interaction with specific molecular targets. Notably, it has been studied for its potential as an enzyme inhibitor and its effects on various cellular processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase-II, which plays a crucial role in various physiological processes. By binding to the active site of the enzyme, it prevents normal enzymatic function, which can lead to therapeutic effects in conditions where carbonic anhydrase is implicated.
  • Antimicrobial Activity : Research indicates that halogenated compounds like 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide exhibit significant antimicrobial properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide:

  • Antiparasitic Activity : In vitro assays have demonstrated that halogenated benzyl compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications in the structure of similar compounds have resulted in enhanced potency against various strains of malaria parasites .
  • Pharmacokinetics : The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrated favorable absorption and distribution characteristics, which are essential for effective therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrase-II
AntimicrobialSignificant activity against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
AntiparasiticPotent against P. falciparum

Q & A

Q. Table 1. Optimization of Amination Reaction Conditions

ConditionYield (%)Byproducts IdentifiedReference
DMF, 80°C, K₂CO₃85Benzyl alcohol (5%)
THF, 25°C, NaH60Styrene (10%)
DCM, 0°C, TEA70None

Q. Table 2. Stability Under Various Storage Conditions

ConditionDegradation (%) at 6 Months
–20°C, N₂ atmosphere<2
4°C, ambient air8
25°C, light-exposed25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.